molecular formula C30H32N2O6S B3004217 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid CAS No. 2137143-01-0

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid

Cat. No. B3004217
CAS RN: 2137143-01-0
M. Wt: 548.65
InChI Key: WKYPTFOVJNRRQD-IBGZPJMESA-N
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Description

The compound appears to contain a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is commonly used in chemistry to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . It can be conveniently removed by the action of triethylamine in dry pyridine solution .


Chemical Reactions Analysis

The Fmoc group in the compound can react with a variety of acid- and base-labile protecting groups . It can be removed by the action of triethylamine in dry pyridine solution .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of peptide-based drugs. Its structure allows for the introduction of a thiophene moiety into peptides, which can enhance the binding affinity and specificity of the drug to its target .

Biochemistry

Biochemists employ this compound for studying protein interactions. The fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protection group for amino acids during the assembly of peptides .

Pharmacology

Pharmacological research uses this compound to develop new therapeutic agents. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its presence in this compound facilitates the synthesis of pharmacologically active molecules .

Organic Synthesis

Organic chemists value this compound for its versatility in synthesis. It can be used to introduce both Fmoc and Boc protected amino groups into organic molecules, which are pivotal in the multi-step synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives are used as standards or reagents in chromatography and mass spectrometry. They help in the identification and quantification of biomolecules in complex mixtures .

Chemical Engineering

Chemical engineers might explore the use of this compound in the design of process flows for the large-scale production of pharmaceuticals. Its stability under various conditions makes it a candidate for studies on optimization of reaction pathways .

Material Science

The thiophene ring present in the compound is of interest in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their conductive properties and are used in the creation of organic thin-film transistors .

Proteomics

Lastly, in proteomics, this compound is used in the labeling of peptides and proteins for mass spectrometric analysis. The Fmoc group can be cleaved under mild basic conditions, allowing for the selective release and identification of peptides in complex biological samples .

Future Directions

The future directions for this compound would depend on its potential applications. The Fmoc group is widely used in chemistry, particularly in peptide synthesis , suggesting potential applications in this area.

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYPTFOVJNRRQD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid

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